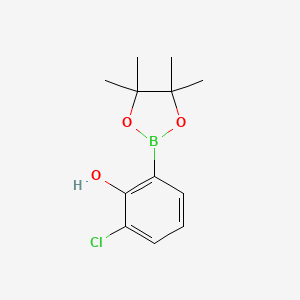
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Vue d'ensemble
Description
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a useful research compound. Its molecular formula is C12H16BClO3 and its molecular weight is 254.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane are used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound might interact with similar targets.
Mode of Action
It is known that similar compounds are used in various types of coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura couplings . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds.
Activité Biologique
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C₁₃H₁₅BClNO₂
- Molecular Weight : 263.53 g/mol
- CAS Number : 1449475-29-9
The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the chloro group and the dioxaborolane moiety contributes to its ability to modulate enzyme activities and potentially influence signaling pathways associated with cell proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell cycle regulation.
- Antioxidant Activity : It may exhibit antioxidant properties that protect cells from oxidative stress.
- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
| Activity Type | Assay/Method | Result/IC50 (μM) | Reference |
|---|---|---|---|
| PKMYT1 Inhibition | Enzymatic Assay | 0.69 | |
| Cell Viability (Cancer Cells) | MTT Assay | IC50 = 4.1 | |
| Antioxidant Activity | DPPH Radical Scavenging | Effective |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against CCNE1-amplified tumor cells in xenograft models. The results indicated that the compound could inhibit tumor growth effectively while exhibiting low toxicity to normal cells.
Case Study 2: Mechanistic Insights
Research focused on the mechanistic aspects of how this compound influences PKMYT1 activity. The study revealed that the chloro substitution on the phenolic ring enhances binding affinity to the target enzyme compared to non-chloro analogs. This finding underscores the importance of structural modifications in developing selective inhibitors for therapeutic applications.
Propriétés
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMUHOGYPHHVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















